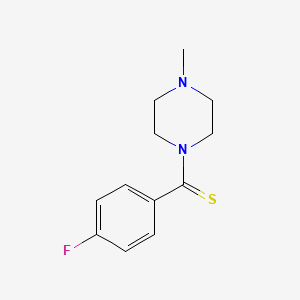

![molecular formula C22H23N3O2S B2515835 2-(Allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion CAS No. 627047-76-1](/img/structure/B2515835.png)

2-(Allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

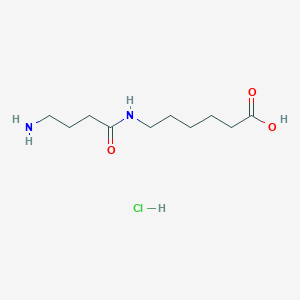

2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.

BenchChem offers high-quality 2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die Synthese und Evaluierung der Antitumoreigenschaften dieser Verbindung hat großes Interesse geweckt. Forscher haben ihre Auswirkungen auf Krebszelllinien untersucht. Insbesondere die Verbindungen 4b und 10f zeigen eine breite Antitumoraktivität gegen verschiedene Sub-Panel-Tumorzelllinien, darunter nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS, Melanom, Nierenkrebs und Brustkrebszellen . Weitere Untersuchungen zu ihrem Wirkmechanismus und möglichen klinischen Anwendungen sind im Gange.

Antibakterielle Eigenschaften

Neben ihrer Antitumorwirkung haben Derivate dieser Verbindung antimikrobielle Aktivität gezeigt. Frühere Studien haben die Nützlichkeit verwandter Chinolin- und Pyrimidochinolinderivate als wirksame Mittel gegen mikrobielle Krankheitserreger hervorgehoben . Die Untersuchung des spezifischen antimikrobiellen Spektrums und der Wirkmechanismen könnte wertvolle Erkenntnisse liefern.

Antimalaria-Potenzial

Obwohl diese Verbindung nicht direkt für diese Verbindung untersucht wurde, haben verwandte Chinolinderivate antimalaria-Aktivität gezeigt . Angesichts der strukturellen Ähnlichkeiten ist es erwähnenswert, zu untersuchen, ob 2-(Allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]chinolin-4,6(3H,5H)-dion ähnliche Wirkungen gegen Malariaparasiten zeigt.

Analgetische Eigenschaften

Einige Chinolinderivate haben analgetische Eigenschaften gezeigt . Die Untersuchung, ob diese Verbindung ähnliche Wirkungen aufweist, könnte für die Schmerztherapieforschung relevant sein.

Entzündungshemmende Aktivität

Angesichts der Bedeutung von entzündungshemmenden Mitteln ist es lohnenswert zu untersuchen, ob diese Verbindung entzündungshemmende Eigenschaften besitzt. Verwandte Chinolinderivate haben in dieser Hinsicht vielversprechend gezeigt .

Katalytische Anwendungen

In einem weiteren Kontext beinhaltet die Synthese von Pyrimidochinolinen katalytische Systeme. Forscher haben die Verwendung von Tritylchlorid (TrCl) als neutralen Katalysator für Mehrkomponentenreaktionen, einschließlich der Bildung von Pyrimidochinolinen, untersucht . Dies ist zwar nicht spezifisch für unsere Verbindung, zeigt aber die breiteren Anwendungen verwandter Strukturen.

Wirkmechanismus

Target of Action

It’s known that similar pyrimido[4,5-b]quinolines have shown significant antitumor activity . Therefore, it’s plausible that this compound may also target cancer cells, specifically those involved in breast carcinoma .

Mode of Action

It’s known that similar compounds have demonstrated antitumor activity . This suggests that the compound may interact with its targets, possibly cancer cells, and induce changes that inhibit their growth or proliferation .

Biochemical Pathways

Given its potential antitumor activity , it’s likely that it affects pathways related to cell growth and proliferation. The compound may interfere with the normal functioning of these pathways, leading to the inhibition of cancer cell growth .

Result of Action

Given its potential antitumor activity , it’s likely that the compound induces changes at the molecular and cellular levels that inhibit the growth or proliferation of cancer cells .

Eigenschaften

IUPAC Name |

8,8-dimethyl-5-phenyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-4-10-28-21-24-19-18(20(27)25-21)16(13-8-6-5-7-9-13)17-14(23-19)11-22(2,3)12-15(17)26/h4-9,16H,1,10-12H2,2-3H3,(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFSWDFJVGEBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC=CC=C4)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2515760.png)

![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)

![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)

![(2S)-2-{[({[4-(4-METHOXYPHENYL)TETRAHYDRO-2H-PYRAN-4-YL]METHYL}AMINO)CARBONYL]AMINO}-3-PHENYLPROPANOIC ACID](/img/structure/B2515772.png)

![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)

![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B2515775.png)